Melting Point Divergence: Absence of a Defined Solid-Liquid Transition vs. 5-Chloro Isomer (mp 153–155 °C)
The target compound N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide shows no reported melting point (mp N/A) across authoritative databases including ChemSrc and ChemicalBook . In contrast, the 5-chloro-2-methyl positional isomer (CAS 66298-10-0) exhibits a well-defined melting point of 153–155 °C, as confirmed by Matrix Scientific and Fluorochem supplier specifications . The 4-chloro-2-methyl isomer (CAS 61335-37-3) also lacks a reported melting point, but its ChemSpider record confirms a distinct computed density profile (1.395 ± 0.06 g/cm³) differing from the target compound (1.4 ± 0.1 g/cm³) .
| Evidence Dimension | Melting point (solid-liquid transition) as an indicator of crystallinity, polymorphic form, and handling characteristics |
|---|---|
| Target Compound Data | Melting point: N/A (not reported) across ChemSrc, ChemicalBook, and Chem960 databases |
| Comparator Or Baseline | N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide (CAS 66298-10-0): mp 153–155 °C |
| Quantified Difference | Presence vs. absence of a defined melting endotherm over the range 0–300 °C; qualitatively distinct thermal behavior |
| Conditions | Data extracted from supplier certificates of analysis and computed/predicted databases (ChemSrc, ChemicalBook, Matrix Scientific) |
Why This Matters
The absence of a defined melting point in the target compound indicates either amorphous character or decomposition before melting, which affects storage recommendations, formulation strategies, and thermal processing—buyers screening for crystalline intermediates should note that the 5-chloro isomer offers a verifiable melting range while the target compound does not.
